Ilicicolin F

Antifungal MIC Aspergillus fumigatus

Ilicicolin F (CAS 22738-98-3), also designated LL-Z 1272ζ or 8'-Acetoxyascochlorin, is a chlorinated polyketide fungal metabolite originally isolated from Fusarium species and Cylindrocladium ilicicola. Belonging to the ascochlorin/ilicicolin family, this compound exhibits a multi-target profile that includes inhibition of mitochondrial cytochrome bc1 complex (Complex III) via interaction with the center N site , as well as activity against alternative oxidases and ubiquinol oxidases.

Molecular Formula C25H31ClO6
Molecular Weight 463.0 g/mol
CAS No. 22738-98-3
Cat. No. B2882119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlicicolin F
CAS22738-98-3
Molecular FormulaC25H31ClO6
Molecular Weight463.0 g/mol
Structural Identifiers
SMILESCC1C(CC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C)OC(=O)C
InChIInChI=1S/C25H31ClO6/c1-13(7-8-18-23(30)19(12-27)14(2)22(26)24(18)31)9-10-25(6)15(3)20(29)11-21(16(25)4)32-17(5)28/h7,9-10,12,15-16,21,30-31H,8,11H2,1-6H3/b10-9+,13-7+/t15-,16+,21-,25+/m0/s1
InChIKeyACSLMZYXJATICN-IRMIYARYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ilicicolin F (CAS 22738-98-3) Procurement Guide: Fungal Polyketide Metabolite for Antifungal and Mitochondrial Research


Ilicicolin F (CAS 22738-98-3), also designated LL-Z 1272ζ or 8'-Acetoxyascochlorin, is a chlorinated polyketide fungal metabolite originally isolated from Fusarium species and Cylindrocladium ilicicola [1]. Belonging to the ascochlorin/ilicicolin family, this compound exhibits a multi-target profile that includes inhibition of mitochondrial cytochrome bc1 complex (Complex III) via interaction with the center N site [2], as well as activity against alternative oxidases and ubiquinol oxidases [3]. Its chemical architecture—a prenylated orsellinic acid-sesquiterpene hybrid with a characteristic chlorine atom—distinguishes it within the broader meroterpenoid class .

Ilicicolin F vs. Analog Substitution Risks: Critical Structure-Activity and Selectivity Differences


Generic substitution within the ilicicolin/ascochlorin family is scientifically unsound due to profound differences in potency, selectivity, and target engagement profiles driven by subtle structural variations. While Ilicicolin F shares a core meroterpenoid scaffold with analogs like Ilicicolin C, Ilicicolin D (ascochlorin), and Ilicicolin H, the presence and positioning of specific functional groups—most notably the chlorine atom and the C-8' acetoxy moiety—dictate dramatically divergent biological outcomes. For instance, Ilicicolin H exhibits sub-μg/mL antifungal MICs and picomolar cytochrome bc1 inhibition [1], whereas Ilicicolin F demonstrates substantially weaker antifungal activity but retains a unique capacity to discriminate between bacterial quinol oxidase subtypes [2]. Similarly, Ilicicolin C and F share comparable activity against Pseudomonas syringae [3], yet their enzyme inhibition profiles and cytotoxicity differ markedly [3]. These quantitative disparities underscore that each ilicicolin congener represents a distinct chemical tool with non-interchangeable research applications, necessitating precise compound selection based on experimental objectives.

Ilicicolin F Comparative Efficacy Data: Quantitative Differentiation from Key Analogs


Antifungal Activity of Ilicicolin F vs. Ilicicolin H Against Aspergillus fumigatus and Candida albicans

Ilicicolin F exhibits moderate antifungal activity against A. fumigatus and C. albicans, with MIC values of 1.66-3.33 μg/mL and 6.66-13.33 μg/mL, respectively . In stark contrast, the closely related analog Ilicicolin H demonstrates potent, sub-μg/mL MICs against the same fungal species, including Candida spp., A. fumigatus, and Cryptococcus spp. [1]. This order-of-magnitude difference in potency highlights that Ilicicolin F is not a suitable substitute for Ilicicolin H in high-sensitivity antifungal screening or development programs.

Antifungal MIC Aspergillus fumigatus

Antibacterial Activity of Ilicicolin F and Ilicicolin C Against Pseudomonas syringae: Direct Comparative Data

In a direct head-to-head comparison, Ilicicolin F and Ilicicolin C were evaluated against the phytopathogenic bacterium Pseudomonas syringae. Both compounds exhibited identical inhibitory activity, with IC50 values of 28.5 μg/mL [1]. This activity is comparable to the positive controls streptomycin (IC50 = 11 μg/mL) and penicillin G (IC50 = 15 μg/mL) [1]. Notably, another isolated compound from the same study, α,β-dehydrocurvularin, displayed superior potency (IC50 = 14.2 μg/mL) [1].

Antibacterial Pseudomonas syringae IC50

Mitochondrial Cytochrome bc1 Complex Inhibition: Ilicicolin F Mechanism vs. Ilicicolin H Potency

Ilicicolin F inhibits mitochondrial respiration by blocking the oxidation-reduction of cytochrome b at the center N site of the cytochrome bc1 complex [1]. While direct IC50 data for Ilicicolin F against the bc1 complex is not reported in the primary literature, its mechanism of action has been characterized kinetically for the ilicicolin family [1]. In contrast, Ilicicolin H is a highly potent bc1 inhibitor with a reported IC50 of 2–3 ng/mL (approximately 4-6 nM) and demonstrates over 1000-fold selectivity for the fungal bc1 complex over the rat liver enzyme [2]. The absence of comparable potency data for Ilicicolin F indicates it is a significantly weaker bc1 inhibitor than Ilicicolin H.

Mitochondrial respiration Cytochrome bc1 Complex III

Cytotoxicity Profile of Ilicicolin F vs. Ilicicolin C, E, and α,β-Dehydrocurvularin in Human Lung Fibroblasts

Ilicicolin F exhibits moderate cytotoxicity toward human lung fibroblasts, with an IC50 in the range of 64-120 μg/mL, similar to other chlorinated compounds in the study including Ilicicolin C and E [1]. In contrast, α,β-dehydrocurvularin demonstrates significantly higher toxicity, with an IC50 of less than 12 μg/mL [1]. Additionally, Ilicicolin F shows potent cytotoxicity against HeLa cells with an EC50 of 0.003 μg/mL . This differential cytotoxicity profile is critical for selecting appropriate compounds for cell-based assays and evaluating therapeutic windows.

Cytotoxicity Human lung fibroblasts IC50

Discrimination of Bacterial Quinol Oxidases: Ilicicolin F Selectivity for Cytochrome bo over Cytochrome bd

Ilicicolin F demonstrates a remarkable ability to discriminate between the two terminal quinol oxidases in E. coli. It potently inhibits the cytochrome bo ubiquinol oxidase with an IC50 of 0.37 μM, while exhibiting negligible activity against the cytochrome bd ubiquinol oxidase (IC50 = 85 μM), representing a >200-fold selectivity window [1]. This selectivity profile is a defining characteristic of the LL-Z1272 family of antibiotics [1]. Comparative data for other ilicicolin analogs (e.g., Ilicicolin C, D, H) regarding this specific selectivity profile is not available in the primary literature, making Ilicicolin F a uniquely valuable tool for studying bacterial respiratory chain diversity.

Quinol oxidase Cytochrome bo Cytochrome bd

Activity Against Phytopathogenic Fungi: Ilicicolin F Broad-Spectrum in Planta Protection

Ilicicolin F demonstrates broad-spectrum activity against several economically important phytopathogenic fungi when applied at a concentration of 500 mg/L. It is effective against Phytophthora infestans (potato late blight), Plasmopara viticola (grapevine downy mildew), Magnaporthe grisea (rice blast), and Stagonospora nodorum (wheat glume blotch) [1]. While quantitative MIC or IC50 data are not reported, the qualitative efficacy at this standardized concentration establishes Ilicicolin F as a potential lead for agricultural fungicide development. Comparative data for other ilicicolin analogs against this specific panel of phytopathogens are not available in the primary literature, positioning Ilicicolin F as a unique entry point for agrochemical research within this chemical class.

Phytopathogenic fungi Crop protection Antifungal

Optimal Ilicicolin F Procurement and Use Cases Based on Quantitative Differentiation


Studying Bacterial Respiratory Chain Diversity Using Ilicicolin F as a Selective Cytochrome bo Inhibitor

Ilicicolin F is uniquely suited for investigations into the functional redundancy and physiological roles of the two E. coli terminal quinol oxidases, cytochrome bo and cytochrome bd. Its >200-fold selectivity for cytochrome bo (IC50 = 0.37 μM) over cytochrome bd (IC50 = 85 μM) [1] enables researchers to specifically ablate bo-dependent respiration while leaving bd-mediated pathways intact. This selectivity profile has not been reported for other ilicicolin family members, making Ilicicolin F an essential tool for dissecting bacterial respiratory flexibility under varying oxygen tensions or stress conditions.

Antibacterial Discovery Targeting Pseudomonas syringae and Other Phytopathogens

Given its equipotent activity against P. syringae (IC50 = 28.5 μg/mL) compared to Ilicicolin C [2], Ilicicolin F serves as a valuable reference compound for screening and structure-activity relationship (SAR) studies aimed at developing novel antibacterial agents against this agriculturally relevant pathogen. Its activity is comparable to streptomycin and penicillin G, providing a benchmark for evaluating new chemical entities. Researchers seeking to explore the ilicicolin scaffold for antibacterial applications can use Ilicicolin F as a starting point for medicinal chemistry optimization.

Mitochondrial Respiration and Cytochrome bc1 Complex Mechanistic Studies

Ilicicolin F is an appropriate tool compound for biophysical and biochemical investigations into the mechanism of cytochrome bc1 complex (Complex III) inhibition. Its well-characterized binding kinetics at the center N site, including a slow dissociation rate (k = 1.2 × 10⁻³ s⁻¹) [3], provide a defined experimental handle for studying electron transfer and regulatory interactions between bc1 monomers. While less potent than Ilicicolin H, Ilicicolin F offers distinct kinetic properties that can be exploited in mechanistic enzymology and respiratory chain biophysics experiments.

Agricultural Fungicide Lead Discovery Against Oomycetes and Ascomycetes

Ilicicolin F exhibits broad-spectrum in vitro or in planta efficacy against key phytopathogenic fungi including Phytophthora infestans, Plasmopara viticola, Magnaporthe grisea, and Stagonospora nodorum at 500 mg/L [4]. This activity profile, not reported for other ilicicolin analogs, positions Ilicicolin F as a promising starting point for agrochemical discovery programs targeting fungal diseases of major food crops. Procurement of Ilicicolin F is recommended for laboratories engaged in natural product-based fungicide screening or mode-of-action studies in plant pathology.

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